![molecular formula C18H17BrN4O3 B2584009 2-{5-[3-(3-溴苯基)-1,2,4-恶二唑-5-基]-2-氧代吡啶-1(2H)-基}-N-(丙-2-基)乙酰胺 CAS No. 1326868-46-5](/img/structure/B2584009.png)
2-{5-[3-(3-溴苯基)-1,2,4-恶二唑-5-基]-2-氧代吡啶-1(2H)-基}-N-(丙-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule with several functional groups. It contains a bromophenyl group, an oxadiazole ring, a pyridinone ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyridinone rings suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group could undergo reactions typical of aryl halides, while the acetamide group could participate in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .科学研究应用
Anticancer Activity
The compound has shown potential in anticancer studies. It has been synthesized and tested for its activity against various cancer cell lines. For instance, analogs of this compound have demonstrated significant anticancer activity against certain cancer cell lines, such as the CNS cancer cell line SNB-75 . This suggests that F6609-6804 could be a promising candidate for further development in cancer therapeutics.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with biological targets. F6609-6804 has been subjected to molecular docking studies to predict its binding affinity and mode of action within the target site. These studies help in the rational design of compounds with enhanced biological activity .
ADME Prediction
The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound is essential for determining its suitability as a drug. F6609-6804 has undergone ADME prediction studies to evaluate its pharmacokinetic properties, which is a vital step in drug discovery .
Toxicity Prediction
Before a compound can be approved for use, its toxicity must be assessed. In silico toxicity prediction models have been used to evaluate the potential toxic effects of F6609-6804, providing an early indication of its safety profile .
Pharmacological Activities of Derivatives
Research into the pharmacological activities of derivatives of phenoxy acetamide, which includes compounds like F6609-6804, has been conducted. These studies explore the therapeutic potential of these derivatives in various medical applications .
Halogen Bonding Studies
Halogen bonding plays a significant role in the stability and reactivity of many compounds. Studies have been conducted to understand the halogen interactions within the crystal structures of compounds related to F6609-6804, which can influence their pharmacological properties .
Chemical Diversity Exploration
The compound’s framework allows for the exploration of chemical diversity, leading to the synthesis of a wide range of pharmacologically interesting compounds. This diversity can be harnessed to design new derivatives with improved safety and efficacy .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c1-11(2)20-15(24)10-23-9-13(6-7-16(23)25)18-21-17(22-26-18)12-4-3-5-14(19)8-12/h3-9,11H,10H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODHCSHJJOMXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。